Pandanamine

Description

Contextualization within Natural Alkaloid Research

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class of compounds is known for a wide range of physiological activities. Pandanamine belongs to this broad family and is specifically classified as a symmetrical secondary amine. researchgate.net Its structure is foundational to a series of more complex pyrrolidine (B122466) alkaloids found in the same plant source. researchgate.net The study of this compound provides valuable insights into the biogenetic pathways that lead to the formation of these more complex molecules, such as the pandamarilactonines. capes.gov.br Its discovery has been crucial in understanding the chemical evolution and relationships between different alkaloid structures within its plant family.

Historical Perspective on the Discovery of this compound

This compound was first isolated as a natural product in 2001 from the fresh leaves of Pandanus amaryllifolius Roxb. researchgate.net Interestingly, its chemical structure was already known to science as it had been previously synthesized as an intermediate for the total synthesis of related pyrrolidine alkaloids, pandamarilactonine-A and pandamarilactonine-B. researchgate.net The isolation of this compound from a natural source confirmed its role as a key biogenetic intermediate, a precursor molecule that the plant synthesizes on its way to creating other related alkaloids. capes.gov.br Further research led to the isolation of both the Z- and E-isomers of this compound, designated as (Z)-pandanamine and (E)-pandanamine (also known as 6E-pandanamine), from the leaves of P. amaryllifolius collected in Indonesia. acs.orgnih.gov

Classification and Origin within the Pandanaceae Family

This compound is sourced from plants belonging to the Pandanaceae family, a group of monocotyledonous flowering plants native to the tropics and subtropics of the Old World. wikipedia.orgbritannica.com The family, commonly known as the screw pine family, includes about 982 species across five genera. wikipedia.org The most significant genus is Pandanus, which comprises approximately 578 species, including Pandanus amaryllifolius, the plant from which this compound is extracted. researchgate.netwikipedia.org P. amaryllifolius, often called Pandan, is well-known in Southeast Asia for its aromatic leaves, which are used as a flavoring agent in cooking. researchgate.net Chemically, the alkaloids isolated from this plant, including this compound, are classified into several skeletons, such as this compound, norpandamarilactonine, indolizinone, pandamarilactone, and pandamarilactonine. nih.gov

Significance of this compound as a Unique Natural Product

The significance of this compound in natural product chemistry is multifaceted. Primarily, it is recognized as the direct biogenetic precursor to a series of pyrrolidine-type alkaloids. researchgate.net It is believed that this compound undergoes intramolecular cyclization to form other heterocyclic amines, such as the pandamarilactonines. researchgate.net In fact, studies have suggested that some of these more complex alkaloids may be artifacts formed during the conventional acid-base extraction process, highlighting the importance of isolating the true, unstable precursor, this compound. acs.orgnih.gov

Its unique, symmetrical structure is also of considerable interest. capes.gov.br Furthermore, the discovery of this compound and its derivatives in both the Pandanaceae family and the Stemonaceae family has been considered of outstanding chemosystematic interest, suggesting a close biogenetic relationship between these two plant families. researchgate.net In silico studies have also explored the potential of this compound and related alkaloids as antidyslipidemic agents, indicating possible future applications in medicine. phcogj.comphcogj.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₄ |

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | (5Z)-3-methyl-5-[4-[[(4Z)-4-(4-methyl-5-oxofuran-2-ylidene)butyl]amino]butylidene]furan-2-one |

Source: PubChem CID 641595 nih.gov

Table 2: Comparison of ¹H NMR Chemical Shifts (δ) for this compound Isomers

| Proton | (Z)-Pandanamine (4) | (E)-Pandanamine (3) |

|---|---|---|

| H-4 | 7.00 | 7.43 |

| H-6 | 5.14 | 5.51 |

Note: Data reflects differences in the stereochemistry about the C5-C6 double bond. acs.org

Structure

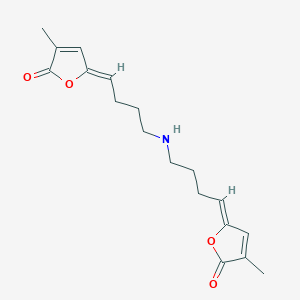

2D Structure

3D Structure

Properties

Molecular Formula |

C18H23NO4 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(5Z)-3-methyl-5-[4-[[(4Z)-4-(4-methyl-5-oxofuran-2-ylidene)butyl]amino]butylidene]furan-2-one |

InChI |

InChI=1S/C18H23NO4/c1-13-11-15(22-17(13)20)7-3-5-9-19-10-6-4-8-16-12-14(2)18(21)23-16/h7-8,11-12,19H,3-6,9-10H2,1-2H3/b15-7-,16-8- |

InChI Key |

UFHQEIRNGIAWOB-DUGOVBPYSA-N |

SMILES |

CC1=CC(=CCCCNCCCC=C2C=C(C(=O)O2)C)OC1=O |

Isomeric SMILES |

CC1=C/C(=C/CCCNCCC/C=C/2\OC(=O)C(=C2)C)/OC1=O |

Canonical SMILES |

CC1=CC(=CCCCNCCCC=C2C=C(C(=O)O2)C)OC1=O |

Synonyms |

pandanamine |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Pandanamine

Identification of Geometric Isomers

The molecular structure of Pandanamine features multiple double bonds, which are sites of restricted rotation, leading to the existence of geometric isomers smolecule.comresearchgate.netrsc.orguni.lu. These isomers arise from the different spatial arrangements of substituents around these double bonds.

Research has identified several geometric isomers of this compound. Specifically, the (Z,Z)-, (Z,E)-, and (E,E)-isomers have been reported researchgate.netrsc.org. The compound is often referred to by specific designations such as "6Z-pandanamine" and "6E-pandanamine," indicating the configuration at particular double bonds within its structure dost.gov.phresearchgate.netclockss.org. The most commonly cited IUPAC name, (5Z)-3-methyl-5-[4-[[(4Z)-4-(4-methyl-5-oxofuran-2-ylidene)butyl]amino]butylidene]furan-2-one, explicitly denotes the Z configuration at two key double bonds smolecule.comuni.lunih.gov.

Spectroscopic analysis, particularly 13C NMR, has been used to differentiate these isomers. Studies have shown that mixtures of this compound isomers exhibit distinct sets of signals, with varying intensity ratios that reflect the proportions of each geometric isomer present researchgate.net.

Table 1: Identified Geometric Isomers of this compound

| Isomer Designation | Description | Reference(s) |

| (Z,Z)-Pandanamine | Characterized by Z configurations at both relevant double bonds. | researchgate.netrsc.org |

| (Z,E)-Pandanamine | Features a Z configuration at one double bond and an E configuration at the other. | researchgate.netrsc.org |

| (E,E)-Pandanamine | Characterized by E configurations at both relevant double bonds. | researchgate.netrsc.org |

| 6Z-Pandanamine | A specific geometric isomer, often identified through spectroscopic data. | dost.gov.phresearchgate.netclockss.org |

| 6E-Pandanamine | An isomer with an E configuration at the specified position, often found alongside other this compound derivatives. | dost.gov.phresearchgate.netclockss.org |

Chiral Properties and Optical Activity Assessments

The stereochemical characterization of this compound also involves assessing its potential for chirality and optical activity. Based on the detailed structural information available, including its IUPAC name and SMILES representation, this compound itself, as typically depicted, does not appear to possess any stereogenic centers (chiral carbons). The "Z" designations in its name refer to geometric isomerism around double bonds, not to enantiomeric forms.

Table 2: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | researchgate.netsmolecule.comdost.gov.phuni.lunih.gov |

| IUPAC Name | (5Z)-3-methyl-5-[4-[[(4Z)-4-(4-methyl-5-oxofuran-2-ylidene)butyl]amino]butylidene]furan-2-one | smolecule.comuni.lunih.gov |

| Molecular Formula | C18H23NO4 | smolecule.comuni.lunih.gov |

| Molecular Weight | 317.4 g/mol | smolecule.comuni.lunih.gov |

| SMILES | CC1=C/C(=C/CCCNCCC/C=C/2\OC(=O)C(=C2)C)/OC1=O | smolecule.comuni.lu |

| InChI | InChI=1S/C18H23NO4/c1-13-11-15(22-17(13)20)7-3-5-9-19-10-6-4-8-16-12-14(2)18(21)23-16/h7-8,11-12,19H,3-6,9-10H2,1-2H3/b15-7-,16-8- | smolecule.comuni.lunih.gov |

| InChI Key | UFHQEIRNGIAWOB-DUGOVBPYSA-N | smolecule.comuni.lu |

| Classification | Butenolide, Alkaloid, Symmetrical Secondary Amine | researchgate.netsmolecule.comnih.gov |

| Origin | Pandanus amaryllifolius Roxb. leaves, Stichoneuron calcicola | researchgate.netsmolecule.comdost.gov.phresearchgate.netresearchgate.net |

Compound Name List:

this compound

Biosynthetic Pathways and Precursors of Pandanamine

Proposed Biogenetic Routes to Pandanamine

The biosynthesis of this compound is hypothesized to originate from the amino acid precursor, 4-hydroxy-4-methylglutamic acid. nih.govresearchgate.net While the precise enzymatic steps are yet to be fully elucidated, a plausible biogenetic pathway suggests that this precursor undergoes a series of transformations to form the symmetrical structure of this compound. This proposed route underscores the metabolic ingenuity of Pandanus species in constructing complex alkaloids from relatively simple building blocks.

Role of this compound as a Biogenetic Intermediate

This compound's significance in the biosynthesis of Pandanus alkaloids lies in its role as a central precursor that can be directed towards different cyclization pathways, leading to a variety of alkaloid skeletons. cabidigitallibrary.org Its symmetrical structure, featuring two reactive lactone moieties and a central secondary amine, makes it an ideal substrate for intramolecular cyclization reactions.

Precursor to Pyrrolidine (B122466) Alkaloids (e.g., Pandamarilactonines)

This compound is a well-established precursor to the pandamarilactonines, a group of pyrrolidine alkaloids. acs.orgnih.gov The formation of the five-membered pyrrolidine ring is proposed to occur through an intramolecular Michael addition, where the nitrogen atom of the secondary amine attacks one of the α,β-unsaturated lactone systems within the this compound molecule. nih.gov This cyclization can be influenced by the surrounding chemical environment, as studies have shown that pandamarilactonines can be formed as artifacts during extraction processes under acidic conditions. nih.gov This suggests that the conversion may occur non-enzymatically, highlighting the inherent reactivity of the this compound structure.

Precursor to Piperidine (B6355638) Alkaloids (e.g., Pandamarilactones)

In addition to pyrrolidine alkaloids, this compound serves as a biogenetic precursor to piperidine alkaloids, such as the pandamarilactones. cabidigitallibrary.org The formation of the six-membered piperidine ring is also envisioned to proceed via an intramolecular cyclization mechanism. The specific regioselectivity of the cyclization, leading to either a five- or six-membered ring, is likely a key determinant in the diversification of alkaloid structures derived from this compound.

Precursor to Indolizidine Alkaloids

Emerging evidence suggests that this compound is also a precursor to the more complex indolizidine alkaloids found in Pandanus species, including pygmauesamines and pandalisines. cabidigitallibrary.org The biosynthesis of these alkaloids would require a more intricate series of cyclizations and rearrangements following the initial formation of the this compound core. This expansion of this compound's role to include the biogenesis of indolizidine alkaloids further emphasizes its central position in the metabolic network of Pandanus alkaloids.

Enzymatic Transformations in this compound Biosynthesis

While the downstream conversions of this compound to its cyclized derivatives have been studied, the specific enzymatic machinery responsible for the biosynthesis of this compound itself remains largely uncharacterized. The transformation of 4-hydroxy-4-methylglutamic acid into the symmetrical this compound structure likely involves a cascade of enzymatic reactions, including decarboxylations, transaminations, and condensations. The observation that the formation of pandamarilactonines can occur non-enzymatically under acidic conditions suggests that some steps in the biosynthetic pathway may not be strictly enzyme-mediated and could be driven by the inherent chemical properties of the intermediates. nih.gov Further research is needed to isolate and characterize the enzymes involved in this fascinating biosynthetic pathway.

Identification of Key Metabolites in the Biosynthetic Cascade

The identification of key metabolites in the biosynthetic cascade leading to and from this compound is crucial for a complete understanding of this metabolic pathway. To date, 4-hydroxy-4-methylglutamic acid has been proposed as a primary precursor. nih.govresearchgate.net Downstream from this compound, the various cyclized alkaloids represent the terminal products of their respective branches of the pathway.

| Metabolite | Proposed Role in Biosynthesis |

| 4-Hydroxy-4-methylglutamic acid | Precursor to this compound |

| This compound | Central biogenetic intermediate |

| Pandamarilactonines | Pyrrolidine alkaloid products |

| Pandamarilactones | Piperidine alkaloid products |

| Pygmauesamines | Indolizidine alkaloid products |

| Pandalisines | Indolizidine alkaloid products |

Chemical Synthesis Strategies for Pandanamine and Its Analogues

Key Reactions in Pandanamine Synthesis

Regioselective Cyclization Reactions (e.g., from 2-en-4-ynoic acid derivatives)

A key strategy for the construction of the this compound framework involves regioselective cyclization reactions , particularly those utilizing 2-en-4-ynoic acid derivatives . This approach leverages the inherent reactivity of the alkyne and alkene functionalities within a single molecule to form cyclic structures with high precision.

One notable synthetic route reported for 6Z-Pandanamine employs a base-promoted 5-exo-dig cyclization of bis-2-en-4-ynoic acid derivatives clockss.orgcrossref.org. This reaction, catalyzed by weak bases such as triethylamine (B128534) (Et₃N), facilitates the intramolecular annulation, leading to the formation of the desired enol-lactone moieties characteristic of this compound. The stereochemistry of the enol moiety can be controlled, with "Z" configurations often favored under specific conditions clockss.org.

Table 1: Regioselective Cyclization for 6Z-Pandanamine Synthesis

| Starting Material Type | Key Functional Groups | Catalyst/Reagent | Reaction Type | Product | Yield (Overall) | Notes |

| Bis-2-en-4-ynoic acid derivative | Alkyne, Alkene, Acid | Et₃N (weak base) | 5-exo-dig cyclization | 6Z-Pandanamine | 37% | Stereoselective cyclization, formation of enol-lactone moieties. |

| Aliphatic (Z)-5-phenylpent-2-en-4-ynoic acid | Alkyne, Alkene, Acid | Base | Intramolecular Annulation | Pyran-2(2H)-one | Not specified | Demonstrated general applicability of base-promoted cyclization. |

While specific catalysts like TpRu complexes have been shown to promote regioselective cyclization of α,ω-alkynoic acids to yield endocyclic enol lactones rsc.orgresearchgate.net, and gold catalysts are effective for similar cycloisomerizations mdpi.com, the base-promoted cyclization of 2-en-4-ynoic acid derivatives remains a central strategy for this compound synthesis clockss.orgcrossref.org.

Synthesis of this compound Analogues and Derivatives

The development of this compound analogues and derivatives is driven by the desire to explore structure-activity relationships (SAR) and potentially discover compounds with improved or novel biological activities. Modifications can be made to the core this compound structure or its precursors.

Several strategies can be employed to modify the structure of this compound or its biosynthetic precursors. These include:

Elaboration from Precursors: this compound itself is considered a biogenetic precursor to other Pandanus alkaloids, such as pandamarilactonines researchgate.net. Synthetic routes that access these related alkaloids often involve modifications of this compound or its immediate precursors. For instance, a facile route to norpandamarilactonines and pandamarilactonines utilizes a reductive intramolecular aza-Michael-type addition starting from 3-methylfuran-2(5H)-one, with this compound being a key intermediate in the broader context of Pandanus alkaloid synthesis thieme-connect.com.

Functional Group Transformations: this compound can undergo various chemical transformations. For example, oxidation reactions and acetalization reactions have been noted, contributing to the structural complexity and synthetic utility of the compound smolecule.com. These transformations offer avenues for introducing new functional groups or altering existing ones.

Modifications of Nitrogen Atom: The nitrogen atom within the this compound structure provides a handle for chemical modification. Reductive amination is a technique that can be applied to modify the nitrogen atom, thereby facilitating the synthesis of derivatives with potentially enhanced biological activity evitachem.com.

The process of derivatization aims to fine-tune the pharmacological properties of a lead compound. For this compound analogues, this involves systematically altering specific parts of the molecule and evaluating the impact on biological activity.

SAR Studies: While specific SAR studies for this compound derivatives are not extensively detailed in the provided literature, general principles apply. These studies typically involve synthesizing a series of analogues where specific functional groups or structural motifs are altered. For instance, modifications to sterically hindered protective groups or the glycosyl moiety (though this compound is not a glycoside, this illustrates a general principle) have been shown to improve the stability and efficacy of other natural product derivatives nih.gov.

Exploration of Related Alkaloids: The isolation of various Pandanus alkaloids, such as pandamarilactonines, alongside this compound suggests that structural variations around the core skeleton can lead to different biological profiles researchgate.netresearchgate.net. Synthetic efforts targeting these related alkaloids can be viewed as a form of derivatization, exploring the impact of structural changes like the presence of lactone rings or different ring systems.

Biomimetic Synthesis: Biomimetic approaches, which mimic natural biosynthetic pathways, can also lead to the generation of this compound derivatives from available substrates within Pandanus species smolecule.com. These methods can uncover novel structures with potentially desirable biological activities.

The synthesis of this compound and its analogues remains an active area of research, offering pathways to understand the chemical diversity of Pandanus alkaloids and to develop new compounds with potential therapeutic applications.

Compound List:

this compound

6Z-Pandanamine

6E-Pandanamine

Norpandamarilactonines

Pandamarilactonines (A, B, C, D)

Pandamarilactone-1

Pandamarine

Stichoneurin

Fontanesine B

Reactivity and Chemical Transformations of Pandanamine

Intramolecular Cyclization Reactions

As a proposed biogenetic intermediate, Pandanamine is predisposed to undergo intramolecular cyclization to form various heterocyclic amines, which constitute the broader family of Pandanus alkaloids. researchgate.netcapes.gov.br These cyclization reactions can be initiated under both acidic and basic conditions, leading to the formation of distinct structural skeletons.

Under acidic conditions, such as those encountered during conventional acid-base extractions or chromatography on silica (B1680970) gel, this compound readily cyclizes to form pyrrolidine-type alkaloids. researchgate.netresearchgate.net This acid-catalyzed transformation is considered a primary route for the formation of compounds like pandamarilactonines A, B, C, and D as artificial cyclization products. researchgate.netresearchgate.net The proposed mechanism involves the protonation of the amine nitrogen, followed by a nucleophilic attack of the nitrogen onto one of the butenolide rings, leading to the formation of the characteristic pyrrolidine (B122466) core.

Conversely, base-promoted cyclization has also been explored in synthetic contexts. The stereoselective synthesis of (6Z)-Pandanamine has been achieved through a regioselective cyclization reaction of a 2-en-4-ynoic acid derivative that is promoted by a weak base. crossref.org This highlights that the direction and outcome of the cyclization can be controlled by the choice of reagents and reaction conditions.

| Condition | Reactant | Product(s) | Notes |

|---|---|---|---|

| Acidic (e.g., HCl, H₂SO₄, Silica Gel) | This compound | Pandamarilactonine A, B, C, D | Often occurs as an artifact during isolation and purification. researchgate.netresearchgate.net |

| Weak Base | 2-en-4-ynoic acid derivative | (6Z)-Pandanamine | A key step in the stereoselective total synthesis. crossref.org |

Reductive Amination for Nitrogen Atom Modification

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method in organic synthesis for the formation of carbon-nitrogen bonds. organic-chemistry.orgmdpi.com The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

While specific studies detailing the reductive amination of this compound itself are not extensively documented, this methodology represents a primary strategy for modifying its secondary amine nitrogen. As a secondary amine, this compound can react with various aldehydes and ketones in the presence of a suitable reducing agent to yield tertiary amines with diverse substituents. organic-chemistry.org This allows for the introduction of a wide range of alkyl groups onto the nitrogen atom, providing a direct route to novel this compound derivatives and analogues.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the iminium ion intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com This potential for modification is significant for structure-activity relationship studies and the synthesis of new bioactive compounds based on the this compound scaffold.

| Reaction Type | This compound (Reactant) | Co-reactant | Potential Product | Notes |

|---|---|---|---|---|

| Reductive Alkylation | Secondary Amine | Aldehyde (R-CHO) or Ketone (R₂C=O) | Tertiary Amine | A general, high-yielding method for N-alkylation of secondary amines. organic-chemistry.org |

Considerations for Artifact Formation during Isolation and Handling

The isolation of natural products is a delicate process where the chemical stability of the target compounds is paramount. In the case of this compound and related alkaloids, significant evidence suggests that certain isolation techniques can induce chemical transformations, leading to the formation of artifacts—compounds that are not naturally present in the plant tissue. acs.orgnih.gov

A key factor in artifact formation is the use of conventional acid-base extraction methods. researchgate.netacs.org Studies have shown that processing Pandanus extracts with acid (e.g., HCl or H₂SO₄) followed by basification (e.g., with NH₃) leads to the isolation of tertiary amines. acs.orgnih.gov However, when milder solvent partitioning methods that avoid strong acids and bases are employed, the primary isolates are secondary amines like this compound. researchgate.netacs.org This strongly indicates that the tertiary amines are artifacts generated by the cyclization of this compound under the harsh pH conditions of the extraction. acs.org

Furthermore, chromatographic purification, particularly on silica gel, can create a sufficiently acidic environment to catalyze the cyclization of this compound into the pandamarilactonines. researchgate.net Therefore, careful selection of extraction and purification methods is essential to isolate this compound in its native form and to avoid misinterpretation of the plant's true chemical profile.

| Procedure | Condition | Precursor | Artifact Formed | Recommended Alternative |

|---|---|---|---|---|

| Acid-Base Extraction | Treatment with strong acids (HCl, H₂SO₄) and bases (NH₃) | This compound (Secondary Amine) | Tertiary Amine Alkaloids (e.g., Pandamarilactonines) | Solvent partitioning without acid/base treatment. researchgate.netacs.org |

| Chromatography | Silica Gel (acidic surface) | This compound | Pandamarilactonines | Use of neutral stationary phases or alternative purification methods. researchgate.net |

Mechanistic Investigations of Biological Activities

Cellular and Molecular Target Identification

The biological activity of Pandanamine is rooted in its interactions with specific biomolecules. evitachem.com Preliminary investigations suggest that its mechanism of action involves binding to enzymes and receptors within metabolic and signaling pathways. evitachem.comsmolecule.com

In silico analyses have been conducted to explore the potential of this compound and related alkaloids from Pandanus amaryllifolius as antidyslipidemic agents by examining their interactions with key proteins involved in lipid metabolism. phcogj.comjournal-jop.org These studies focus on the binding affinity of the compounds to 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, Peroxisome Proliferator-Activator Receptor Alpha (PPARα), and Niemann-Pick C1-Like 1 (NPC1L1). phcogj.com

The binding energy, a measure of the affinity between the ligand and the target protein, was calculated for this compound against these targets. A lower binding energy value typically suggests a more stable interaction. For this compound, the calculated binding energies were -7.77 kcal/mol for HMG-CoA reductase, -8.48 kcal/mol for PPAR alpha, and -8.54 kcal/mol for NPC1L1. phcogj.com

These interactions are mediated by a combination of hydrogen, hydrophobic, and electrostatic bonds with amino acid residues at the active sites of the enzymes and receptors. phcogj.com For instance, the interaction between this compound and NPC1L1 (PDB ID: 7DFZ) involves three hydrogen bonds with the amino acid residues Leu 382, Leu 871, and Tyr 1105. phcogj.com

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| HMG-CoA Reductase | 1HW9 | -7.77 |

| PPAR Alpha | 6LX4 | -8.48 |

| NPC1L1 | 7DFZ | -8.54 |

This compound and related alkaloids are believed to exert their effects by modulating various intracellular signaling pathways. smolecule.com Studies on extracts containing these alkaloids suggest they can influence pathways related to inflammation. seejph.com For example, in silico research has identified alkaloids from Pandanus amaryllifolius, such as 6E-Pandanamine, as having significant anti-inflammatory potential through the modulation of inflammatory pathways. seejph.com The interaction of this compound with cell membrane components may affect cell signaling, contributing to its observed pharmacological effects. smolecule.com Furthermore, some signaling pathways, such as those involving NF-κB, MAPK, and JAK-STAT, are known to be triggered by cellular receptors and lead to the expression of inflammatory genes. seejph.com

In Vitro Studies on Cellular Processes

The effects of this compound, often as a component of plant extracts, have been investigated in various cellular models, particularly in the context of cancer research. These studies provide insights into its impact on cell proliferation, apoptosis, and cell cycle progression.

Extracts from Pandanus amaryllifolius, which contain this compound, have demonstrated selective anti-proliferative activity against several cancer cell lines. nih.govresearchgate.netnih.gov

One study showed that an ethanol (B145695) extract of P. amaryllifolius selectively inhibited the proliferation of the hormone-independent MDA-MB-231 human breast adenocarcinoma cell line. nih.govresearchgate.net A subsequent investigation using an ethanol leaf extract of the same plant on a head and neck squamous cell carcinoma (HNSCC) cell line (HN31) also observed a cytotoxic effect, showing that the extract inhibited cell proliferation in a concentration-dependent manner. jidmr.com The half-maximal inhibitory concentration (IC50) for the crude extract against the HN31 cell line was determined to be approximately 75.19 ± 3.48 µg/mL. jidmr.com Similarly, aqueous extracts of Pandanus odoratissimus have been shown to cause a significant reduction in the proliferation of Calu-6 lung cancer cells. nih.gov

| Cell Line | Cancer Type | Extract Type | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|---|

| MDA-MB-231 | Breast Adenocarcinoma | Ethanol Extract | Selective inhibition of cell proliferation | 90 µg/mL | nih.gov |

| HN31 | Head and Neck Squamous Cell Carcinoma | Ethanol Leaf Extract | Concentration-dependent inhibition of cell proliferation | 75.19 ± 3.48 µg/mL | jidmr.com |

| Calu-6 | Lung Cancer | Aqueous Extract | Significant reduction in cell proliferation | Not specified | nih.gov |

| From Pandanus odoratissimus |

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. nih.gov Studies on extracts of P. amaryllifolius suggest that their cytotoxic effect is mediated through the induction of apoptosis. nih.govresearchgate.netresearchgate.net

In MDA-MB-231 breast cancer cells treated with a P. amaryllifolius ethanol extract, several hallmarks of apoptosis were observed. These include the externalization of phosphatidylserine (B164497) (PS), DNA fragmentation, and the release of mitochondrial cytochrome c into the cytosol. researchgate.netresearchgate.net The release of cytochrome c is a critical step in the intrinsic or mitochondrial-activated apoptosis pathway. researchgate.net

This process was found to involve the activation of initiator caspases 8 and 9, as well as the effector caspase-3/7. nih.govresearchgate.net Furthermore, the molecular mechanism included the upregulation of the tumor suppressor protein p53 and a corresponding downregulation of the X-linked inhibitor of apoptosis protein (XIAP), an anti-apoptotic protein. nih.govresearchgate.netresearchgate.net

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Natural products can exert anti-proliferative effects by arresting the cell cycle at specific checkpoints. researchgate.net

Investigations into the effects of P. amaryllifolius ethanol extract on MDA-MB-231 cells revealed a significant impact on cell cycle progression. nih.govresearchgate.net Following a 24-hour treatment with the extract at its IC50 concentration, a notable accumulation of cells in the G0/G1 phase was observed, reaching 68%. nih.gov This G0/G1 arrest indicates that the extract inhibits cell proliferation by preventing cells from entering the DNA synthesis (S) phase of the cell cycle. nih.govresearchgate.net Treatment for longer durations (48 and 72 hours) led to an increase in the sub-G0/G1 population, which is indicative of apoptotic cells with fragmented DNA. researchgate.net

Mechanistic Exploration of Specific Biological Activities

Investigation of Antioxidant Mechanisms

The antioxidant potential of this compound is an area of emerging research, with preliminary studies suggesting the compound may mitigate oxidative stress within cells. journal-jop.orgevitachem.com Much of the current understanding, however, is derived from studies on the extracts of Pandanus amaryllifolius, the plant from which this compound is isolated. These extracts demonstrate notable antioxidant activity, largely attributed to their rich content of phenolic compounds and flavonoids, which are known to scavenge free radicals. journal-jop.org While the plant extract shows significant antioxidant effects, the precise molecular mechanism by which the isolated compound this compound exerts its own antioxidant activity is still under investigation and not yet fully elucidated. evitachem.comresearchgate.net

Study of Antimicrobial Activity Mechanisms

Initial investigations into the biological profile of this compound suggest it may possess antimicrobial properties. researchgate.net The proposed, though not yet confirmed, mechanism of action involves interaction with microbial cell membranes or interference with essential metabolic pathways of microorganisms. evitachem.com This aligns with the general mechanisms known for many alkaloids, which can inhibit bacterial growth by disrupting cell wall synthesis, altering membrane permeability, or inhibiting nucleic acid and protein synthesis. However, specific mechanistic studies focusing on pure this compound are limited. Research has more thoroughly examined the ethanolic extracts of P. amaryllifolius, which contain a variety of bioactive compounds. In silico docking studies on these extracts have identified other constituents, such as n-hexadecanoic acid, as having a high binding affinity towards microbial proteins, but similar detailed analyses for this compound are not yet widely available. nih.gov

Analysis of Anti-inflammatory Effects in In Silico and In Vitro Systems

In silico research has identified this compound as a compound with significant anti-inflammatory potential. seejph.com Specifically, a computational study highlighted 6E-Pandanamine, an isomer of the compound, as having a high probability of anti-inflammatory activity. seejph.comresearchgate.net The mechanistic basis for this activity is believed to stem from its ability to modulate key inflammatory signaling pathways, a characteristic shared by other isoquinoline (B145761) alkaloids. seejph.com

These pathways include the regulation of pro-inflammatory mediators. seejph.com Studies on related extracts and compounds suggest a likely mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. journal-jop.orgmdpi.com The activation of NF-κB is a critical step in the inflammatory response, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. journal-jop.orgmdpi.comthermofisher.com By potentially interfering with NF-κB activation, this compound may reduce the expression of these inflammatory agents, thereby exerting its anti-inflammatory effect. journal-jop.orgmdpi.com While direct in vitro evidence for this compound's effect on specific targets like TNF-α or cyclooxygenase (COX) enzymes is still being established, the in silico data provide a strong foundation for its role as an anti-inflammatory agent. seejph.comresearchgate.net

| Potential Inflammatory Target | Predicted Mechanism of Action for this compound/Related Alkaloids | Reference |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation and nuclear translocation, reducing transcription of pro-inflammatory genes. | journal-jop.orgmdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in expression/secretion, potentially through NF-κB pathway inhibition. | journal-jop.orgseejph.com |

| Interleukin-6 (IL-6) | Reduced production, secondary to inhibition of upstream inflammatory signals. | journal-jop.org |

This table is based on in silico predictions for this compound and mechanistic data from related alkaloids and extracts.

Exploration of Antidyslipidemic Potency in Preclinical Models

The potential of this compound as an antidyslipidemic agent has been explored through preclinical in silico models, which have illuminated several likely mechanisms of action. journal-jop.orgresearchgate.netnih.govphcogj.com These computational studies have focused on the interaction of this compound and related alkaloids with three critical endogenous macromolecules involved in lipid metabolism: 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, Peroxisome Proliferator-Activated Receptor alpha (PPARα), and the Niemann-Pick C1-Like 1 (NPC1L1) receptor. phcogj.comitb.ac.idunar.ac.id

The binding affinities, represented by binding energy, indicate the strength of the interaction between this compound and these protein targets. A more negative binding energy suggests a stronger and more stable interaction.

PPARα Activation: this compound demonstrated a strong binding affinity for PPARα, a nuclear receptor that plays a crucial role in increasing fatty acid oxidation. phcogj.comunar.ac.id The calculated binding energy was -8.48 kcal/mol, which is more negative than that of the standard drug fenofibrate, suggesting a potent activation potential. phcogj.com

NPC1L1 Inhibition: The compound also showed a significant interaction with NPC1L1, a protein critical for intestinal cholesterol absorption. phcogj.comunar.ac.id With a binding energy of -8.54 kcal/mol, its affinity is comparable to the standard inhibitor drug ezetimibe. phcogj.com

HMG-CoA Reductase Inhibition: While this compound was evaluated against HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, other alkaloids from P. amaryllifolius like pandanusine B and pandamarilactonine A and B showed more potent inhibitory potential in the in silico models. phcogj.comunar.ac.id

While these in silico findings point to a multi-targeted mechanistic potential for this compound, preclinical in vivo studies have primarily utilized the ethanolic extract of P. amaryllifolius leaves in rat models of dyslipidemia. journal-jop.org These studies observed significant reductions in total cholesterol, low-density lipoprotein (LDL), and triglycerides, effects which are attributed to the plant's alkaloid content, including this compound. journal-jop.orgnih.gov

| Target Protein | Predicted Effect of this compound | This compound Binding Energy (kcal/mol) | Standard Ligand Binding Energy (kcal/mol) | Reference |

| PPARα | Agonist (Activation) | -8.48 | -7.99 (Fenofibrate) | phcogj.com |

| NPC1L1 | Antagonist (Inhibition) | -8.54 | -9.00 (Ezetimibe) | phcogj.com |

| HMG-CoA Reductase | Inhibition | Not reported as the most potent | -4.68 (Simvastatin) | phcogj.com |

This interactive table summarizes the in silico findings for this compound's antidyslipidemic potential.

Structure Activity Relationship Sar Studies of Pandanamine and Its Derivatives

Systematic Modification and Activity Assessment

Pandanamine is recognized as a key biogenetic intermediate in the formation of more complex Pandanus alkaloids. researchgate.net Its core structure, featuring a pyrrolidine (B122466) ring and two α-methyl-α,β-unsaturated γ-lactone moieties, offers multiple sites for chemical modification. researchgate.net Synthetic efforts have focused on reactions like regioselective cyclization and reductive amination to generate a library of derivatives. evitachem.comsmolecule.com The assessment of these new chemical entities against various biological targets has begun to delineate a preliminary SAR profile.

A significant group of derivatives is the pandamarilactonine class, which can be considered products of intramolecular cyclization of the this compound scaffold. researchgate.net Studies comparing the biological activities of these derivatives have yielded valuable SAR data. For instance, in an assessment of antimicrobial properties, four alkaloids isolated from Pandanus amaryllifolius—pandamarilactone-1, pandamarilactone-32, pandamarilactonine-A, and pandamarilactonine-B—were tested against several microbes. Pandamarilactonine-A was found to be the most potent, particularly against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL. japsonline.com This suggests that the specific stereochemistry and connectivity of the spiropiperidine unit in pandamarilactonine-A are crucial for its antibacterial effect.

Below is a summary of the reported activities for key this compound derivatives.

| Compound Name | Assessed Activity | Key Finding |

| Pandamarilactonine-A | Antimicrobial | Most active against P. aeruginosa (MIC 15.6 µg/mL). japsonline.com |

| Pandamarilactonine-A | Anti-Alzheimer's | 74% inhibition of Aβ aggregation (at 100 µg/mL). chemicalpapers.com |

| Pandamarilactonine-A | Anti-AGEs | 74% inhibition of AGEs formation (at 100 µg/mL). chemicalpapers.com |

| Pandamarilactonine-B | Anti-Alzheimer's | 63% inhibition of Aβ aggregation (at 100 µg/mL). chemicalpapers.com |

| Pandamarilactonine-B | Anti-AGEs | 56% inhibition of AGEs formation (at 100 µg/mL). chemicalpapers.com |

| Pandanusine B | Anti-Alzheimer's | 66% inhibition of Aβ aggregation (at 100 µg/mL). chemicalpapers.com |

These findings, while preliminary, underscore that modifications to the this compound skeleton, particularly through cyclization to form the pandamarilactonine structures, can lead to potent and varied biological activities.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools to understand biological phenomena at a molecular level, offering a bridge between chemical structure and biological function. nih.govresearchgate.net For this compound and its derivatives, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in elucidating their SAR.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), enabling the prediction of binding affinity and mode. plos.orgdntb.gov.ua This method has been applied to this compound and its related alkaloids to identify potential molecular targets and explain the structural basis for their activities.

In one study, this compound and its derivatives were investigated as potential antidyslipidemic agents via in silico docking against three key protein targets: HMG-CoA reductase, Peroxisome Proliferator-Activator Receptor alpha (PPARα), and the Niemann-Pick C1-Like 1 (NPC1L1) protein. phcogj.com The results showed that this compound and its relatives, pandamarilactonine A and B, exhibited strong binding affinities to these targets, in some cases more favorable than standard drugs. For example, pandamarilactonine B and A had binding energies of -9.14 and -9.10 kcal/mol for PPARα, respectively, compared to -8.48 kcal/mol for this compound. phcogj.com

In another computational study related to Alzheimer's disease, molecular docking corroborated in vitro findings. Pandamarilactonine A and B were docked into an Aβ dodecameric structure, a key pathological aggregate. The simulations showed strong binding affinities, with binding energies ranging from -7.5 to -7.7 kcal/mol, supporting the hypothesis that these alkaloids interfere with the aggregation process. chemicalpapers.com

The table below summarizes the results from key molecular docking studies.

| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |

| This compound | PPARα | -8.48 | Dyslipidemia phcogj.com |

| This compound | NPC1L1 | -8.54 | Dyslipidemia phcogj.com |

| Pandamarilactonine A | HMG-CoA Reductase | -5.51 | Dyslipidemia phcogj.com |

| Pandamarilactonine A | PPARα | -9.10 | Dyslipidemia phcogj.com |

| Pandamarilactonine A | NPC1L1 | -9.71 | Dyslipidemia phcogj.com |

| Pandamarilactonine A | Aβ Dodecamer | -7.5 to -7.7 | Alzheimer's Disease chemicalpapers.com |

| Pandamarilactonine B | HMG-CoA Reductase | -5.46 | Dyslipidemia phcogj.com |

| Pandamarilactonine B | PPARα | -9.14 | Dyslipidemia phcogj.com |

| Pandamarilactonine B | NPC1L1 | -9.63 | Dyslipidemia phcogj.com |

| Pandamarilactonine B | Aβ Dodecamer | -7.5 to -7.7 | Alzheimer's Disease chemicalpapers.com |

| Pandanusine B | HMG-CoA Reductase | -5.52 | Dyslipidemia phcogj.com |

These docking studies provide a rational basis for the observed activities and highlight the specific alkaloids that may serve as lead compounds for further development.

Quantitative Structure-Activity Relationship (QSAR) modeling involves the creation of mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.govzuj.edu.jo A robust QSAR model can predict the activity of novel molecules before their synthesis, thereby saving time and resources in the drug discovery process. semanticscholar.org The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds and then using statistical methods to build a predictive equation. nih.gov

To date, comprehensive QSAR studies specifically focused on the this compound class of alkaloids are not widely available in the scientific literature. The development of such models represents a logical and important next step in the systematic exploration of these compounds.

A future QSAR study on this compound derivatives could provide significant benefits. By using the existing biological data—such as the antimicrobial, anti-Alzheimer's, and antidyslipidemic activities—as the dependent variable, and calculated molecular descriptors of this compound, pandamarilactonines, and other synthetic analogues as independent variables, a predictive model could be constructed. Such a model would help to:

Identify the key molecular features (descriptors) that positively or negatively influence a specific biological activity.

Quantitatively predict the potency of new, unsynthesized this compound derivatives.

Guide the rational design of analogues with enhanced activity, selectivity, and improved pharmacokinetic profiles.

Given the promising, diverse bioactivities already discovered for this class of alkaloids, the application of QSAR modeling holds considerable potential for accelerating the journey from a natural product scaffold to optimized therapeutic leads.

Analytical Methodologies for Isolation, Characterization, and Quantification of Pandanamine

Extraction and Isolation Techniques from Natural Sources

The initial step in studying Pandanamine involves its extraction from the plant matrix, followed by purification to isolate it from a complex mixture of other secondary metabolites.

The extraction of this compound and related alkaloids from Pandanus species typically begins with the use of organic solvents. The air-dried and ground leaves of Pandanus amaryllifolius are often percolated with methanol (B129727) to create a crude extract researchgate.net. Following the initial extraction, a crucial step involves partitioning the extract using an acid-base treatment. This conventional method leverages the basic nature of alkaloids to separate them from neutral and acidic compounds. However, research has shown that this acid-base treatment can lead to the formation of artifacts, suggesting that alternative methods like solvent partitioning extraction should be considered to isolate the true secondary amines nih.gov.

Once a crude alkaloid fraction is obtained, chromatographic techniques are employed for the separation and purification of this compound. Open column chromatography using silica (B1680970) gel is a common method. researchgate.net In this process, the crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. Fractions are collected and monitored, often by thin-layer chromatography (TLC), to isolate the desired compounds. Studies have reported the successful isolation of this compound and its isomers using these chromatographic methods researchgate.net.

Table 1: Overview of Extraction and Chromatographic Methods for this compound

| Step | Technique | Description | Reference |

| Initial Extraction | Percolation | Air-dried, ground leaves are soaked in a solvent like methanol to extract a wide range of compounds. | researchgate.net |

| Fractionation | Acid-Base Extraction | The crude extract is partitioned between an acidic aqueous layer and an organic layer to separate basic alkaloids. Caution is advised as this can create artifacts. | researchgate.netnih.gov |

| Fractionation | Solvent Partitioning | An alternative to acid-base extraction to minimize artifact formation. | nih.gov |

| Purification | Column Chromatography | The alkaloid-rich fraction is separated on a solid stationary phase (e.g., silica gel) with a liquid mobile phase to isolate individual compounds like this compound. | researchgate.net |

Assessing the purity of an isolated this compound sample is critical. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), can be used to determine the presence of a single peak, indicating a high degree of purity. Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), can also reveal the presence of impurities if extra signals are observed.

A significant challenge in the isolation of this compound is the potential for it to be a precursor to other related alkaloids, which may be formed during the extraction and purification process. For instance, pyrrolidine (B122466) alkaloids like pandamarilactonines have been identified as potential artificial cyclization products of this compound, especially when acidic conditions are used during silica gel chromatography researchgate.net. The identification of these contaminants is achieved by subjecting the isolated fractions to the same rigorous spectroscopic analysis as the target compound and comparing the data to known structures.

Spectroscopic Characterization in Research Settings

Once this compound is isolated and purified, its chemical structure is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For a complete and unambiguous structural assignment, two-dimensional (2D) NMR experiments are essential. These advanced pulse sequences reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

PFG J-HMBC (Pulsed-Field Gradient J-Resolved Heteronuclear Multiple Bond Correlation): A more advanced technique used to deduce the structure of related Pandanus alkaloids acs.org.

The combination of these NMR techniques allows researchers to piece together the complete structure of this compound and its various isomers, such as (Z,Z)-pandanamine, (Z,E)-pandanamine, and (E,E)-pandanamine researchgate.net.

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight and elemental formula of a compound nih.gov. Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule before it enters the mass analyzer. HRMS provides a highly accurate mass measurement, which allows for the calculation of a unique elemental formula, thereby confirming the molecular formula deduced from NMR data. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions. The structures of this compound and its related alkaloids are often confirmed by NMR and MS analyses researchgate.netnih.gov.

Table 2: Spectroscopic Data for Characterization of Pandanus Alkaloids

| Technique | Purpose | Information Obtained | Reference |

| ¹H NMR | Structural Elucidation | Provides information on the number, environment, and connectivity of hydrogen atoms. | researchgate.net |

| ¹³C NMR | Structural Elucidation | Identifies the number and type of carbon atoms in the molecule. | researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | Reveals correlations between atoms (H-H, C-H) to establish the complete molecular structure and connectivity. | researchgate.net |

| HRMS | Molecular Formula Determination | Provides a highly accurate mass measurement to confirm the elemental composition of the molecule. | researchgate.netnih.gov |

Analytical Method Validation for Research Reproducibility

To ensure that the results of research on this compound are reliable and reproducible, the analytical methods used for its quantification and characterization must be validated. dcvmn.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose routledge.com. According to guidelines from the International Conference on Harmonisation (ICH), key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) mdpi.com.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or related compounds.

Linearity and Range: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For research on this compound, validating the chromatographic methods (e.g., HPLC) used for quantification would involve establishing these parameters to ensure that any reported concentrations are accurate and reliable. This rigorous validation is fundamental for the standardization of research findings and is a cornerstone of good laboratory practice dcvmn.org.

Future Research Directions and Translational Perspectives for Pandanamine

Exploration of Novel Biological Targets and Pathophysiological Roles

Pandanamine, an alkaloid initially isolated from Pandanus amaryllifolius, has shown a range of biological activities, including antimicrobial and anti-inflammatory effects. smolecule.com Future research should focus on identifying its specific molecular targets to better understand its mechanism of action. Preliminary in silico studies have suggested potential interactions with enzymes like 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, peroxisome proliferator activator receptor (PPAR) alpha, and Niemann Pick C1 Like 1 (NPC1L1), which are implicated in dyslipidemia. phcogj.com Experimental validation of these interactions is a crucial next step.

Further investigation into its potential antioxidant properties is also warranted. evitachem.com Elucidating how this compound interacts with cellular components, such as cell membranes, could reveal its influence on various signaling pathways. smolecule.com Given the diverse pharmacological effects of alkaloids from the Pandanus genus, which include activities against cancer and metabolic syndrome, a broader screening of this compound against a panel of biological targets is justified. smolecule.comresearchgate.net This could uncover novel therapeutic applications for this natural product.

Development of Advanced Synthetic Methodologies for Complex Analogues

The total synthesis of this compound and its derivatives has been a subject of interest, with several routes already established. clockss.orgthieme-connect.comthieme-connect.com These syntheses often involve key steps such as regioselective cyclization reactions. evitachem.comclockss.org One notable approach utilized a base-promoted 5-exo-dig–selective cyclization of bis-2-en-4-ynoic acid derivatives. clockss.org Another successful strategy involved furan (B31954) oxidation with singlet oxygen, followed by spiro-N,O-acetalization and elimination reactions to generate not only this compound but also related alkaloids like pandamarilactone-1. evitachem.comnih.gov

Future synthetic efforts should aim to develop more efficient and versatile methodologies. This would facilitate the creation of a diverse library of this compound analogues with modified structures. Techniques such as reductive amination could be further explored to modify the nitrogen atom within the this compound scaffold, potentially leading to derivatives with enhanced biological activity. evitachem.com The development of stereoselective synthetic routes is also critical, as the stereochemistry of this compound and its related compounds is crucial for their biological function.

Discovery and Characterization of Undiscovered this compound-Related Alkaloids

This compound is part of a larger family of structurally related alkaloids found in the Pandanus genus. researchgate.netresearchgate.net Several of these, including pandamarilactonines A, B, C, and D, have been isolated and characterized. researchgate.netclockss.org It is highly probable that numerous other this compound-related alkaloids with unique structural features and biological activities remain to be discovered within the approximately 700 species of the Pandanus genus. thieme-connect.comresearchgate.net

Systematic phytochemical investigation of different Pandanus species, particularly those with a history of use in traditional medicine, is a promising avenue for discovering novel alkaloids. thieme-connect.com Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in the isolation and structural elucidation of these new compounds. researchgate.net The discovery of new alkaloids will not only expand our understanding of the chemical diversity of the Pandanus genus but may also provide new lead compounds for drug development.

Preclinical Development of this compound as a Lead Compound (focus on in vitro and non-human in vivo studies)

This compound's reported biological activities, including antimicrobial and anti-inflammatory effects, position it as a promising lead compound for further preclinical development. smolecule.com Derivatives of this compound have demonstrated cytotoxic properties against various cancer cell lines in in vitro studies, highlighting its potential as an anticancer agent. smolecule.com

Future preclinical research should involve comprehensive in vitro and non-human in vivo studies to evaluate the therapeutic potential of this compound and its optimized analogues. In vitro assays should be used to determine the potency and selectivity of these compounds against a wider range of cancer cell lines, as well as various bacterial and fungal strains. Subsequent non-human in vivo studies in animal models will be necessary to assess their efficacy, pharmacokinetic properties, and preliminary safety profiles. For instance, a study on a metabolic syndrome rat model showed that administration of a Pandanus amaryllifolius extract, rich in flavonoids and phenolic acids, attenuated many symptoms, suggesting a potential role for its constituent compounds like this compound in managing metabolic disorders. researchgate.net

Chemosystematic Significance and Ecological Roles

The presence of this compound and its related alkaloids has significant chemosystematic implications. Originally discovered in Pandanus amaryllifolius (family Pandanaceae), this compound and its isomers have also been isolated from Stichoneuron calcicola (family Stemonaceae). researchgate.netnih.govacs.org This shared chemistry between two different plant families is of outstanding interest. nih.govacs.org The co-occurrence of this compound and other alkaloids like croomine (B1227750) and stichoneurin in the Stemonaceae provides a strong argument for re-evaluating the taxonomic relationship between the orders Pandanales and Dioscoreales. nih.govacs.org

This compound is considered a biogenetic precursor to other complex alkaloids, such as the pandamarilactonines. researchgate.netresearchgate.net Its discovery has provided insights into the biosynthetic pathways of Pandanus alkaloids. acs.org The ecological role of this compound is less understood but is likely linked to plant defense. Alkaloids often serve as a chemical defense against herbivores and pathogens. witpress.com The leaves of P. amaryllifolius are known to have insecticidal properties, which may be partially attributed to its alkaloid content. researchgate.net Furthermore, the ability of P. amaryllifolius to thrive in nutrient-rich aquatic environments and effectively remove nitrates suggests a robust and adaptable physiology, where secondary metabolites like this compound could play a role in its ecological resilience. biocrick.com

Q & A

Q. How can Pandanamine be structurally characterized using spectroscopic and crystallographic methods?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to map proton/carbon networks, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemistry. For unstable derivatives, use low-temperature crystallography or computational modeling (e.g., DFT) to validate spatial arrangements .

- Data Example :

| Technique | Key Parameters | Application to this compound |

|---|---|---|

| ¹H NMR | δ 2.1–3.2 ppm (methyl groups), δ 5.7–6.5 ppm (olefinic protons) | Assign substituent positions |

| XRD | Space group P2₁, Z = 4 | Confirm lactone ring conformation |

Q. What synthetic routes are effective for this compound, and how do reaction conditions influence yield?

- Methodology : Optimize stepwise synthesis via alkaloid precursors (e.g., croomine → this compound via [1,3]-sigmatropic rearrangement). Monitor reaction kinetics under varying temperatures (25–80°C) and catalysts (e.g., Pd/C for hydrogenation). Use HPLC to quantify intermediates .

- Critical Consideration : Avoid acidic conditions that may degrade the lactone ring; prioritize inert atmospheres for oxygen-sensitive steps .

Advanced Research Questions

Q. How do structural modifications of this compound affect its bioactivity against neurological targets?

- Methodology :

Design : Synthesize analogs with substitutions at the 1' nitrogen or 9' methyl group.

Assays : Use patch-clamp electrophysiology to measure ion channel modulation (e.g., GABAₐ receptors) and molecular docking (AutoDock Vina) to predict binding affinity.

Data Contradiction Analysis : Compare in vitro IC₅₀ values with in vivo behavioral outcomes (e.g., rodent models of anxiety). Discrepancies may arise from metabolic stability or blood-brain barrier penetration .

Q. What strategies resolve contradictions in this compound’s reported cytotoxicity across cell lines?

- Methodology :

- Variable Control : Standardize cell culture conditions (e.g., O₂ levels, serum concentration) to minimize batch effects.

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) on sensitive vs. resistant lines to identify gene signatures (e.g., apoptosis regulators).

- Validation : Replicate conflicting studies using identical cell lineages (ATCC-verified) and dosing regimens .

Q. How can computational models improve the prediction of this compound’s metabolic pathways?

- Methodology :

- In Silico Tools : Use GLORYx for phase I metabolism prediction and SwissADME for bioavailability parameters.

- Experimental Cross-Validation : Compare predicted metabolites (e.g., hydroxylated derivatives) with LC-MS/MS data from hepatocyte incubations .

Methodological Frameworks for Research Design

Q. What criteria ensure a robust hypothesis for studying this compound’s ecological roles?

- Apply FINER Criteria :

- Feasible : Access to endemic Pandanus species for phytochemical sampling.

- Novel : Investigate allelopathic effects not yet linked to this compound.

- Ethical : Follow Nagoya Protocol for biodiversity resource use .

Q. How to design a replication study for disputed this compound synthesis protocols?

- Steps :

Literature Audit : Identify divergent procedures (e.g., solvent systems, catalysts).

Blinded Replication : Assign independent labs to reproduce methods; use inter-laboratory ANOVA to assess variability.

Root-Cause Analysis : Isolate critical factors (e.g., trace metal contaminants in reagents) .

Data Interpretation and Reporting

Q. What statistical approaches address non-linear dose-response relationships in this compound studies?

- Solutions :

- Model Fitting : Use four-parameter logistic (4PL) regression for sigmoidal curves.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in enzyme inhibition assays .

Q. How to contextualize this compound’s bioactivity within broader alkaloid research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.